2-Aminocyclohex-1-ene-1-carbonitrile HCl
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Overview
Description
2-Aminocyclohex-1-ene-1-carbonitrile HCl is a versatile chemical compound with the molecular formula C7H10N2·HCl. It is a cyclohexane derivative that features an amino group and a nitrile group on a cyclohexene ring. This compound is known for its unique reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile HCl typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohex-1-ene-1-carbonitrile HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: 2-Aminocyclohexane-1-amine.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Aminocyclohex-1-ene-1-carbonitrile HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Aminocyclohex-1-ene-1-carbonitrile HCl involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and enzymes, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminocyclohexanone
- 2-Aminocyclohexane-1-carboxylic acid
- 2-Aminocyclohexane-1-amine
Uniqueness
2-Aminocyclohex-1-ene-1-carbonitrile HCl stands out due to its unique combination of an amino group and a nitrile group on a cyclohexene ring. This structural feature imparts distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-aminocyclohexene-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTXKDVHTLSBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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